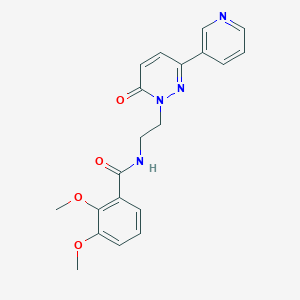

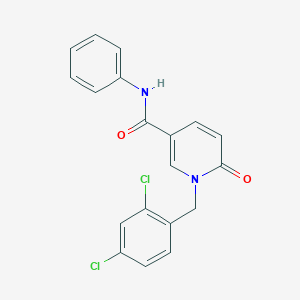

![molecular formula C22H25N3O3S B2601736 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 2034238-46-3](/img/structure/B2601736.png)

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(2-methoxyphenoxy)acetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which is involved in the regulation of apoptosis.

Wissenschaftliche Forschungsanwendungen

Alternative Products in Chemical Reactions :

- In the study of alternative products in chemical reactions, derivatives of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide were obtained through one-pot cyclocondensation processes involving benzylidenemalononitrile, N-methyl-2-thiocarbamoylacetamide, piperidine, and ω-bromoacetophenone (Krauze, Vilums, Sīle, & Duburs, 2007).

Antimicrobial and Anticandidal Activities :

- The compound's derivatives exhibited antimicrobial activities against pathogenic bacteria and Candida species. These derivatives were more effective against fungi than bacteria, with significant anticandidal activity observed, particularly against C. utilis (Mokhtari & Pourabdollah, 2013).

Synthesis and Evaluation for Antimicrobial Activity :

- A series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide compounds were synthesized and evaluated for antimicrobial activity. These compounds showed good to moderate activity against selected bacterial and fungal strains (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Photophysical Properties Study :

- The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals were investigated. The study revealed distinct hydrogen bond associations and assemblies based on the substituents in the benzothiazole moiety (Balijapalli et al., 2017).

COX-2 Inhibitors Synthesis and Evaluation :

- Synthesis and evaluation of N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs were conducted to explore their potential as COX-2 inhibitors. These compounds showed promising anti-inflammatory activity and were screened for toxicity and ulcerogenic potential (Raghavendra, Jyothsna, Rao, & Subrahmanyam, 2012).

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors :

- Investigations into various 6,5-heterocycles were conducted to improve the metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. This included examining analogues of N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide (Stec et al., 2011).

Synthesis and Antitumor Activity :

- Novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides were synthesized and evaluated for their antitumor activities. Certain compounds showed potent antiproliferative activity against human cancer cell lines, with one compound inducing cell apoptosis and causing G1-phase arrest in the cell division cycle (Wu et al., 2017).

Eigenschaften

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-27-18-7-3-4-8-19(18)28-15-21(26)23-14-16-10-12-25(13-11-16)22-24-17-6-2-5-9-20(17)29-22/h2-9,16H,10-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZXKZXXQAAOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2601653.png)

![4-{[(2H-indazol-7-yl)amino]methyl}phenol](/img/structure/B2601658.png)

![(Z)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2601660.png)

![1-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B2601662.png)

![6-Azaspiro[3.5]nonan-2-ol](/img/structure/B2601663.png)

![4,5-Dichloro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B2601669.png)

![5-Bromo-2-methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-dihydropyrimidin-4-one](/img/structure/B2601670.png)

![6-[(1-Methylpyrazol-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B2601671.png)